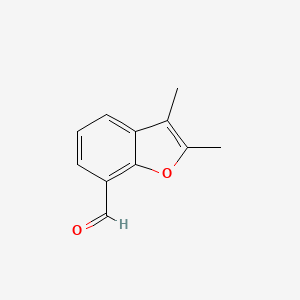

2,3-Dimethyl-7-formylbenzofuran

Description

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2,3-dimethyl-1-benzofuran-7-carbaldehyde |

InChI |

InChI=1S/C11H10O2/c1-7-8(2)13-11-9(6-12)4-3-5-10(7)11/h3-6H,1-2H3 |

InChI Key |

MNJBNVZZHSDZEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C=CC=C12)C=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and applications of 2,3-Dimethyl-7-formylbenzofuran with structurally related compounds:

Key Observations :

- Functional Groups: The formyl group in this compound enhances electrophilicity compared to hydroxyl or methylcarbamate groups in analogs like 2,3-Dihydrobenzofuran-7-methanol and Carbofuran. This property may make it more reactive in condensation or nucleophilic addition reactions .

Physical and Chemical Properties

- Boiling Point: 2,3-Dihydrobenzofuran-7-methanol has a boiling point of 294.4°C . The formyl group in the target compound may reduce boiling point compared to hydroxyl or methanol analogs due to weaker hydrogen bonding.

- Solubility: The formyl group’s polarity likely increases water solubility relative to methyl or ethyl substituents in analogs like 2-(2,3-Dihydrobenzofuran-5-yl)ethanol .

- Stability : Methyl groups at positions 2 and 3 may enhance steric protection of the benzofuran core, improving stability compared to dihydro analogs (e.g., Carbofuran) .

Research Findings and Gaps

- Synthesis : While details benzofuran synthesis via methoxy/methyl strategies, the formyl group in the target compound may require selective oxidation of a methyl precursor or Vilsmeier-Haack formylation.

- Toxicity : Carbofuran’s high toxicity (LD₅₀ = 8–14 mg/kg in rats) underscores the need to evaluate the safety profile of this compound, especially given its reactive formyl group .

- Structural Optimization : Analogs with 0.98 similarity scores () suggest opportunities to explore substituent effects on bioactivity or material properties.

Preparation Methods

Acid-Catalyzed Cyclization

The cyclization of isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) using organic sulfonic acids (e.g., p-toluenesulfonic acid) at 150–200°C produces 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, a key intermediate. This method achieves yields of 75–85% by suppressing tar formation through rapid product isolation. Methallylpyrocatechol admixtures (≥30 wt%) enhance reaction efficiency due to improved steric accessibility.

Reaction Conditions

-

Catalyst: 1–5 mol% sulfonic acid

-

Temperature: 150–200°C

-

Time: 2–6 hours

Thermal Rearrangement of o-Methallyloxynitrobenzene

Starting from o-nitrophenol, methallylation with methallyl chloride yields o-methallyloxynitrobenzene. Subsequent Claisen rearrangement at 120–140°C generates 2-nitro-6-isobutenylphenol, which undergoes acid-catalyzed cyclization to 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran (63% yield). Reduction via catalytic hydrogenation (Pd/C, H₂, 40–60°C) converts the nitro group to an amine, forming 7-amino-2,3-dihydro-2,2-dimethylbenzofuran.

Diazotization-Hydrolysis Pathway

Diazonium Salt Formation

7-Amino-2,3-dihydro-2,2-dimethylbenzofuran reacts with sodium nitrite in sulfuric acid at 0–5°C to form the diazonium salt. Hydrohalic acids are avoided to prevent halogen substitution at the 7-position.

Key Parameters

Hydrolysis with Cuprous Catalysis

Hydrolysis of the diazonium salt in boiling water with Cu₂O or CuCl suppresses tar formation and accelerates hydroxylation. Steam distillation isolates 2,3-dihydro-2,2-dimethyl-7-benzofuranol (75–80% yield).

Vilsmeier-Haack Formylation

Reagent Preparation

The Vilsmeier reagent, generated from POCl₃ and DMF at 0–5°C, facilitates electrophilic formylation. For 2,3-dimethylbenzofuran, formylation occurs regioselectively at the 7-position due to electron-donating methyl groups.

Reaction Protocol

Safer Alternatives

WO2020050368A1 describes a photochemical method using halogenated hydrocarbons (e.g., CH₂Cl₂) and DMF under UV light/O₂, eliminating toxic POCl₃. This approach achieves comparable yields (70–75%) with reduced environmental impact.

Corey–Chaykovsky Cyclization

Mechanism

2-Hydroxychalcones react with trimethylsulfoxonium iodide (Corey ylide) in the presence of Amberlyst 15 to form cyclopropane intermediates. Subsequent base-induced dehydration and oxa-Michael cyclization yield 2,3-dimethylbenzofuran derivatives.

Optimized Conditions

Friedel-Crafts Acylation

Acetylation Followed by Oxidation

Acetylation of 2,3-dimethylbenzofuran with acetyl chloride/AlCl₃ introduces a ketone group at the 7-position. Subsequent oxidation with NaClO₂/KH₂PO₄ yields the formyl derivative (55–60% overall yield).

Limitations

-

Requires strict anhydrous conditions.

-

Over-oxidation to carboxylic acids occurs with prolonged reaction times.

Bromination-Formylation Sequence

Bromination at the 7-Position

Electrophilic bromination of 2,3-dimethylbenzofuran with Br₂ in CH₂Cl₂ gives 7-bromo-2,3-dimethylbenzofuran (90% yield). Pd-catalyzed formylation (CO, H₂O, DMF) replaces bromine with a formyl group.

Catalytic System

-

Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃

-

Yield: 70–75%

Comparative Analysis of Methods

Q & A

Q. What are the standard synthetic methodologies for preparing 2,3-dimethylbenzofuran derivatives, and how can reaction parameters be optimized for formyl group introduction at the 7-position?

- Methodological Answer : The synthesis of 2,3-dimethylbenzofuran derivatives typically involves cyclization of substituted phenols with allyl or propargyl ethers. For formylation at the 7-position, Vilsmeier-Haack or Duff formylation reactions are commonly employed. Key parameters include:

- Catalyst Selection : Palladium-catalyzed cycloisomerization (e.g., using Pd(OAc)₂) ensures efficient ring closure .

- Temperature Control : Exothermic reactions during cyclization require gradual heating (e.g., maintaining 275°C for dihydrobenzofuran formation) to avoid side reactions .

- Solvent Choice : Polar aprotic solvents like DMF enhance formyl group reactivity .

Optimization involves iterative adjustment of stoichiometry and reaction time, monitored via TLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2,3-Dimethyl-7-formylbenzofuran?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 1.2–1.5 ppm) and the formyl proton (δ 9.8–10.2 ppm). Compare with literature data for dihydrobenzofuran derivatives .

- FT-IR : Confirm the formyl group via C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to distinguish regioisomers .

Q. How can researchers purify this compound from reaction mixtures containing dihydrobenzofuran byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate, 8:2 to 6:4) to separate the formylated product from dihydrobenzofuran byproducts .

- Recrystallization : Employ ethanol-water mixtures to exploit solubility differences between the product (soluble in ethanol) and unreacted starting materials .

Advanced Research Questions

Q. How can kinetic and thermodynamic control be leveraged to improve regioselectivity during formylation of 2,3-dimethylbenzofuran systems?

- Methodological Answer :

- Kinetic Control : Low-temperature conditions (e.g., −78°C with n-BuLi) favor electrophilic attack at the electron-rich 7-position via directed metalation .

- Thermodynamic Control : Prolonged heating (e.g., reflux in DMF) shifts equilibrium toward the more stable 7-formyl isomer due to conjugation with the aromatic system .

Computational modeling (DFT calculations) can predict charge distribution and guide reagent selection .

Q. What mechanistic insights explain dimeric/oligomeric byproduct formation during synthesis, and how can these be mitigated?

- Methodological Answer :

- Mechanism : Radical coupling or aldol condensation between formyl groups under basic/oxidative conditions leads to dimers. Evidence from dihydrobenzofuran systems shows similar side reactions during cyclization .

- Mitigation Strategies :

- Use radical inhibitors (e.g., BHT) during high-temperature steps.

- Employ inert atmospheres (N₂/Ar) to prevent oxidation .

- Optimize stoichiometry to limit excess aldehyde groups .

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

- Methodological Answer :

- Experimental Reproducibility : Repeat synthesis and characterization under standardized conditions (solvent, temperature, concentration) .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

- Database Cross-Validation : Compare with crystallographic data (e.g., CCDC entries) for structurally similar benzofurans .

Q. What strategies validate the electronic effects of the formyl group on the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Electrophilicity Assays : Perform Hammett studies using substituted nucleophiles (e.g., amines, Grignard reagents) to quantify substituent effects .

- Computational Analysis : Calculate Fukui indices or LUMO maps to predict reactive sites .

- Kinetic Profiling : Monitor reaction rates under varying pH and solvent polarity to correlate with electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.